![molecular formula C17H22ClNO3 B14790290 (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galanthamine hydrochloride is a tertiary alkaloid derived from the bulbs and flowers of various plants, including the common snowdrop (Galanthus nivalis), the Caucasian snowdrop (Galanthus caucasicus), and the red spider lily (Lycoris radiata) . It is primarily known for its use as a cholinesterase inhibitor in the treatment of mild to moderate Alzheimer’s disease . Galanthamine hydrochloride works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain, which helps improve cognitive function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine hydrochloride involves multiple steps. One notable method is an eleven-step synthesis starting from commercially available materials . Key steps include:
Mitsunobu Reaction: An iodinated isovanillin derivative reacts with a 2-cyclohexen-1-ol derivative to form an aryl ether.
Heck Reaction: The aryl ether undergoes an intramolecular Heck reaction to form a tetracyclic lactol.
Reductive Amination: The tetracyclic lactol is converted to narwedine, which is then transformed into galanthamine through reductive amination.
Industrial Production Methods
Industrial production of galanthamine hydrochloride often involves extraction from plant sources followed by purification. One method includes soaking plant material in an aqueous alkali solution, followed by supercritical CO2 extraction, and subsequent purification using column chromatography . This method is characterized by its simplicity and low environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Galanthamine can be oxidized to form galanthamine N-oxide.
Reduction: Reduction of galanthamine can yield dihydrogalanthamine.
Substitution: Halogenation reactions can introduce halogen atoms into the galanthamine structure.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Galanthamine N-oxide: Formed through oxidation.
Dihydrogalanthamine: Formed through reduction.
Halogenated Galanthamine: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Galanthamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Galanthamine hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission . Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Rivastigmine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Lycorine: An alkaloid with similar neuroprotective properties but different chemical structure.
Uniqueness
Galanthamine hydrochloride is unique due to its dual mechanism of action as both an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors . This dual action enhances its efficacy in improving cognitive function compared to other cholinesterase inhibitors .
Propiedades
Fórmula molecular |
C17H22ClNO3 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12?,14-,17+;/m1./s1 |
Clave InChI |
USUHXXKCHSBMOS-PYYRNSBXSA-N |
SMILES isomérico |
CN1CC[C@@]23C=CC(C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
SMILES canónico |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
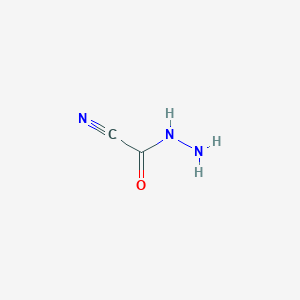
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
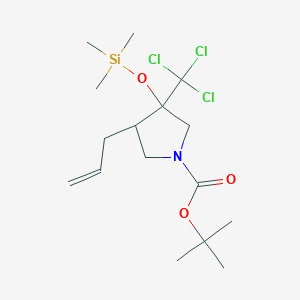
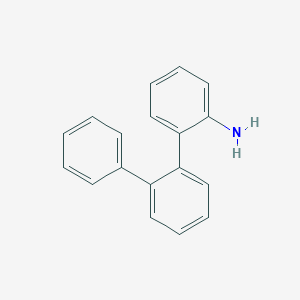
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)

![N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide](/img/structure/B14790281.png)

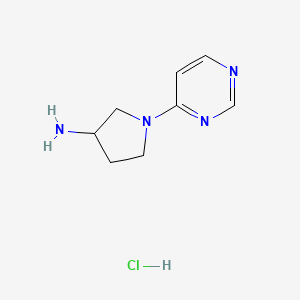
![4-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B14790298.png)
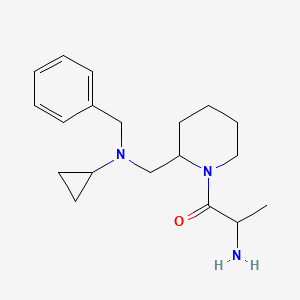
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
